molecular formula C12H11NO4 B6230312 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid CAS No. 1315373-21-7

4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid

Cat. No. B6230312
CAS RN: 1315373-21-7
M. Wt: 233.2
InChI Key:
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Description

“4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H9NO3 . It appears as a light cream powder .


Synthesis Analysis

The synthesis of 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid involves taking 2.23g (0.011mol) of the compound in a 250ml trineck bottle, adding 50ml of diphenyl ether, and reacting at 240 °C to 260 °C for 40min . After cooling to room temperature, 50ml of petroleum ether is added, the mixture is filtered, and the petroleum ether is washed twice to yield a white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)C1=C(O)C2=C(C=CC(OC)=C2)N=C1 . The InChI key for this compound is YUXLPEGMXYHPCZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid is 203.2 . It has a melting point of 272-278 °C .

Safety and Hazards

When handling 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid, it’s important to wear suitable protective clothing and avoid contact with skin and eyes . Avoid breathing mist, gas or vapours . Use personal protective equipment and ensure adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylquinoline", "4-hydroxy-2-methoxybenzaldehyde", "methyl iodide", "sodium hydroxide", "sodium hydride", "carbon dioxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methylquinoline and 4-hydroxy-2-methoxybenzaldehyde in ethanol with catalytic amounts of hydrochloric acid to form 4-hydroxy-8-methoxy-6-methylquinoline.", "Step 2: Methylation of 4-hydroxy-8-methoxy-6-methylquinoline with methyl iodide and sodium hydride in dimethylformamide to form 4-hydroxy-8-methoxy-6-methylquinoline-3-methyl ether.", "Step 3: Hydrolysis of 4-hydroxy-8-methoxy-6-methylquinoline-3-methyl ether with sodium hydroxide and water to form 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid.", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate to obtain the crude product.", "Step 5: Purification of the crude product by recrystallization from ethanol and drying to obtain the final product." ] }

CAS RN

1315373-21-7

Product Name

4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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